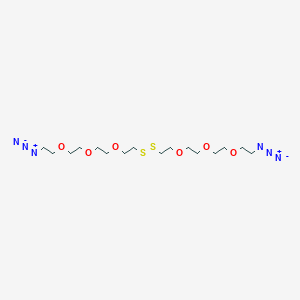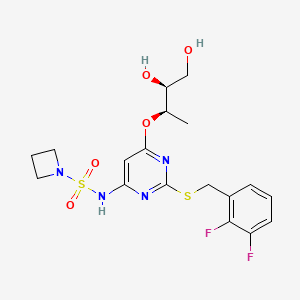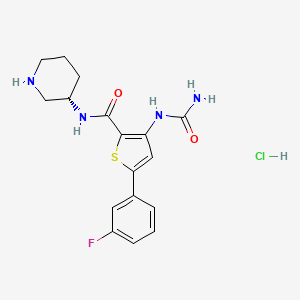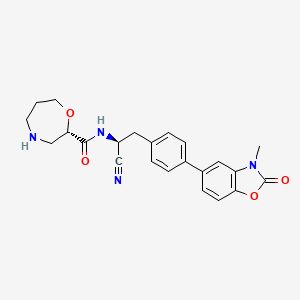
Azido-PEG3-SS-PEG3-azide
説明
Azido-PEG3-SS-PEG3-azide is a PEG linker containing two terminal azide moieties and a cleavable disulfide bond . The azide groups can undergo copper-catalyzed Click Chemistry reactions with reagents such as alkynes, DBCO, and BCN . The disulfide bond can be cleaved via reduction reactions using a Dithiothreitol (DTT) reagent . The hydrophilic PEG linkers increase the water solubility of the compound in aqueous media .
Molecular Structure Analysis
The molecular formula of this compound is C16H32N6O6S2 . It has a molecular weight of 468.6 .Chemical Reactions Analysis
The azide groups in this compound can undergo copper-catalyzed Click Chemistry reactions with reagents such as alkynes, DBCO, and BCN . The disulfide bond can be cleaved via reduction reactions using a Dithiothreitol (DTT) reagent .Physical And Chemical Properties Analysis
This compound has a molecular weight of 468.6 . It is soluble in DMSO, DCM, and DMF . It is stored at -20°C .科学的研究の応用
Conjugation Chemistry and Drug Delivery
Azido-functionalized poly(ethylene glycol) (PEG) derivatives, such as Azido-PEG3-SS-PEG3-azide, play a significant role in conjugation chemistry and targeted drug delivery. These derivatives are incorporated into nanoparticle-forming polymeric systems to enhance drug delivery efficiency. Quantification of azide incorporation into PEG polymers is crucial for their effective use in drug delivery systems (Semple et al., 2016).
Synthesis of Functionalized PEG Azides
The synthesis of azido-terminated heterobifunctional PEG derivatives demonstrates the versatility of this compound in bioconjugation. These derivatives, having primary amine and carboxyl end groups, are synthesized with high efficiency and are used for conjugating various ligands through 'click chemistry' (Hiki & Kataoka, 2007).
Dynamic Cell Adhesion and Migration
Azido-functionalized PEG derivatives are utilized to create substrates for spatially controlled dynamic cell adhesion. The addition of a functional peptide to the culture medium rapidly triggers cell adhesion, demonstrating the applicability of this compound in tissue motility assays, patterned coculturing, and triggered cell shape change (van Dongen et al., 2013).
Fluorescent Protein Conjugates
This compound facilitates the synthesis of photoactivatable fluorescent tags for dual-modality imaging, combining positron emission tomography and optical imaging. This demonstrates its role in the development of novel protein conjugates for biochemical research and clinical pathology (Guillou et al., 2022).
Site-Specific PEGylation of Proteins
This compound is used for the site-specific PEGylation of proteins containing unnatural amino acids, enhancing the generation of selectively PEGylated proteins for therapeutic applications. This methodology is particularly important for improving the therapeutic efficacy of proteins (Deiters et al., 2004).
Thrombomodulin Modification
Azido-functionalized polymers are used in the modification of thrombomodulin for creating actively thromboresistant assemblies on sterile blood-contacting surfaces. This application is critical in the development of medical devices like vascular grafts (Qu et al., 2014).
作用機序
Target of Action
Azido-PEG3-SS-PEG3-azide is a polyethylene glycol (PEG)-based linker . It is specifically designed for the synthesis of proteolysis targeting chimeras (PROTACs) . The primary targets of this compound are molecules containing Alkyne, DBCO, or BCN groups .
Mode of Action
The compound contains two terminal azide moieties and a cleavable disulfide bond . The azide groups can undergo copper-catalyzed Click Chemistry reactions with reagents such as alkynes, DBCO, and BCN . The disulfide bond can be cleaved via reduction reactions using a Dithiothreitol (DTT) reagent .
Biochemical Pathways
The compound is involved in the intracellular ubiquitin-proteasome system . This system is exploited by PROTACs to selectively degrade target proteins . The azide group reacts with alkynes to form a stable triazole linkage .
Pharmacokinetics
The hydrophilic PEG linkers increase the water solubility of the compound in aqueous media . This property can potentially enhance the bioavailability of the compound.
Result of Action
The result of the compound’s action is the formation of a stable triazole linkage with target molecules . This facilitates the introduction of the compound into the alkyne modified system of interest . In the context of PROTACs, this leads to the selective degradation of target proteins .
Action Environment
The reaction of the azide group with alkynes to form a stable triazole linkage is bioorthogonal . . This suggests that the compound’s action, efficacy, and stability are likely to be influenced by the presence of biological systems that contain alkynes, DBCO, or BCN groups.
特性
IUPAC Name |
1-azido-2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N6O6S2/c17-21-19-1-3-23-5-7-25-9-11-27-13-15-29-30-16-14-28-12-10-26-8-6-24-4-2-20-22-18/h1-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXZMZORLYBGQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCSSCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N6O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(3~{r})-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-B]pyridazin-6-Yl)piperidin-4-Yl]phenoxy]ethyl]-1,3-Dimethyl-Piperazin-2-One](/img/structure/B605766.png)



![(S)-2-((1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethyl)amino)benzoic acid](/img/structure/B605771.png)
![5-[(2R)-2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide](/img/structure/B605773.png)
![{4-[4-(6-Carbamoyl-3,5-dimethylpyrazin-2-yl)phenyl]cyclohexyl}acetic acid](/img/structure/B605777.png)

